(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate
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Overview
Description
(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is a synthetic organic compound that features a combination of azetidine, benzo[d]thiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the azetidine ring: Azetidine can be synthesized via the cyclization of a suitable amino alcohol or amino halide.
Coupling reactions: The benzo[d]thiazole and azetidine moieties can be coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Formation of the acrylate ester: The final step involves the esterification of the furan-2-yl acrylic acid with the azetidine-benzo[d]thiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form azetane derivatives.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Azetane derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzo[d]thiazole and furan rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring is known to bind to various biological targets, while the furan ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate: Similar structure with a thiophene ring instead of a furan ring.
(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(pyridin-2-yl)acrylate: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene and pyridine
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-13-4-1-5-14-16(13)19-17(24-14)20-9-12(10-20)23-15(21)7-6-11-3-2-8-22-11/h1-8,12H,9-10H2/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEBGHDDLBOSTO-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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